6-(4-(Trifluoromethyl)phenyl)nicotinic acid

Übersicht

Beschreibung

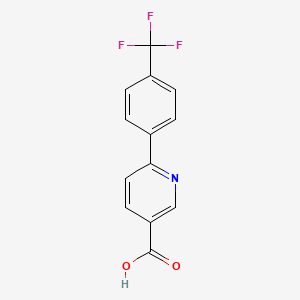

6-(4-(Trifluoromethyl)phenyl)nicotinic acid is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.205 g/mol . It belongs to the class of carboxylic acids and is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nicotinic acid moiety

Wirkmechanismus

Target of Action

It is suggested that the compound may have an impact on the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . It is also recommended to avoid releasing the compound into the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

6-(4-(Trifluoromethyl)phenyl)nicotinic acid has several applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-(4-(Trifluoromethyl)phenyl)nicotinic acid include:

4-(Trifluoromethyl)nicotinic acid: A compound with a similar structure but with the trifluoromethyl group attached to a different position on the nicotinic acid ring.

6-(Trifluoromethyl)pyridine-3-carboxylic acid: Another related compound with a trifluoromethyl group attached to a pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

6-(4-(Trifluoromethyl)phenyl)nicotinic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacology.

Chemical Structure and Synthesis

The structure of this compound features a nicotinic acid backbone with a trifluoromethyl-substituted phenyl group. The synthesis typically involves the reaction of 4-trifluoromethylphenylboronic acid with nicotinic acid derivatives through Suzuki coupling reactions, which are well-documented in the literature.

Antimicrobial Properties

Research has shown that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, a study reported that derivatives of trifluoromethyl-substituted nicotinic acids demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 12.9 µM .

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 12.9 | Antimicrobial against MRSA |

| 2-Methoxy-6-(4-(trifluoromethyl)phenyl)nicotinic acid | 25.9 | Antimicrobial against S. aureus |

Anti-Inflammatory Effects

In vitro studies have indicated that this compound may also possess anti-inflammatory properties. It was observed to attenuate lipopolysaccharide-induced NF-κB activation, suggesting a mechanism by which it could reduce inflammation . The specific pathways through which these effects occur are still under investigation but may involve modulation of transcription factors related to inflammatory responses.

The biological activity of this compound is believed to be mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). Compounds targeting nAChRs have been shown to exert various pharmacological effects, including modulation of neurotransmitter release and influence on pain pathways .

Binding Affinity Studies

Molecular docking studies have suggested that this compound exhibits high binding affinity for α4β2-nAChRs while showing lower affinity for α7-nAChRs, indicating its potential as a selective antagonist . This selectivity is crucial for developing therapeutic agents aimed at treating conditions such as nicotine addiction and pain management.

Case Studies

- Antinociceptive Effects : In vivo studies demonstrated that analogs of this compound could antagonize nicotine-induced antinociception in rodent models, suggesting potential applications in pain relief therapies .

- Cytotoxicity Assessments : A comprehensive evaluation of cytotoxic effects revealed that while many derivatives exhibited low toxicity at concentrations up to 20 µM, some showed significant cytotoxicity, indicating the need for careful assessment during drug development phases .

Eigenschaften

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFXRGANGGHEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647044 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253315-23-0 | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253315-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.